ethyl (2E)-3-(4-fluorophenyl)acrylate
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Overview
Description
Ethyl (2E)-3-(4-fluorophenyl)acrylate is a chemical compound that is part of a broader class of acrylates which are known for their utility in polymer chemistry and materials science. The compound features a fluorophenyl group, which can influence the physical and chemical properties of the resulting polymers or materials. The presence of the fluorine atom can affect the electron distribution within the molecule, potentially leading to unique interactions and stability in various applications.
Synthesis Analysis
The synthesis of related ethyl acrylate compounds often involves condensation reactions or other forms of chemical synthesis that result in the formation of the acrylate ester linkage. For example, the synthesis of ethyl 2-cyano 3-(4-(dimethylamino) phenyl) acrylate was achieved through a condensation reaction of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . Similarly, the synthesis of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate involved the reaction of ethyl (Z)-3-amino-2-cyano-3-(4-fluorophenyl)acrylate with 4-chlorobenzoyl chloride . These methods highlight the versatility of acrylate chemistry in producing a variety of functionalized materials.
Molecular Structure Analysis
The molecular structure of ethyl acrylate derivatives is often characterized by X-ray diffraction, NMR spectroscopy, and other analytical techniques. For instance, the structure of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate was determined by single crystal X-ray diffraction, revealing a three-dimensional supramolecular network . The crystal structure of ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate showed a dihedral angle between the two benzene rings, indicating the planarity of the ethyl acrylate linkage . These structural analyses are crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Ethyl acrylate compounds can participate in various chemical reactions, including polymerization and the formation of supramolecular assemblies. The diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate is an example of how these compounds can be used to create polymers with specific properties . The supramolecular assembly of ethyl acrylate derivatives, as seen in the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, is governed by hydrogen bonds and π-π stacking interactions, which are essential for the stabilization of the self-assembly process .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acrylate derivatives are influenced by their molecular structure. Vibrational frequency analysis, FT-IR, and Raman spectra provide insights into the functional groups and molecular vibrations . The growth of single crystals and their structural, optical, thermal, and electrical characterizations reveal important properties such as thermal stability, optical absorption, and photoconductivity . The presence of fluorine in the molecule can enhance the stability and modify the electronic properties, as seen in the analysis of (Z)-ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate . These properties are critical for the development of materials with specific functionalities.
Scientific Research Applications
Safety And Hazards
The safety information for ethyl (2E)-3-(4-fluorophenyl)acrylate indicates that it should be stored at room temperature . The hazard statements include H302-H315-H320-H335 , which correspond to harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation, respectively .
properties
IUPAC Name |
ethyl (E)-3-(4-fluorophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAXNPTZJKKUGO-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-3-(4-fluorophenyl)acrylate |
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